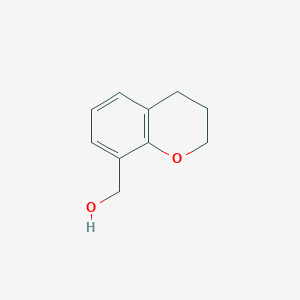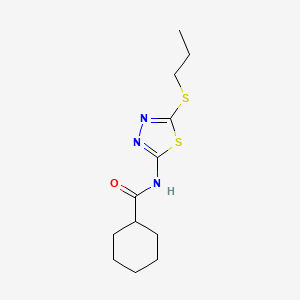
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide, also known as CAY10576, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has a molecular weight of 326.38 g/mol. CAY10576 is a potent inhibitor of the protein kinase CK1δ and has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide exerts its inhibitory effect on CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to have high selectivity for CK1δ over other kinases, including CK1ε and GSK3β.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetic mice, this compound has been shown to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other kinases. This specificity reduces the risk of off-target effects and improves the accuracy of the results. Another advantage is its potent inhibitory effect on CK1δ, which allows for the use of lower concentrations of the compound, reducing the risk of toxicity. One of the limitations is its low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its limited stability in solution, which requires the use of freshly prepared solutions for each experiment.
Orientations Futures
There are several future directions for the research on 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide. One direction is the development of more potent and selective inhibitors of CK1δ based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases, including cardiovascular diseases and infectious diseases. Another direction is the elucidation of the molecular mechanisms underlying the effects of this compound on CK1δ signaling pathways. Finally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-methylphenylamine, 3-pyridinecarboxaldehyde, and acrylonitrile. The intermediate compounds are then synthesized through a series of chemical reactions, including the formation of imine, reduction, and cyclization. The final coupling reaction involves the reaction of the intermediate compounds to form this compound in high yield and purity.
Applications De Recherche Scientifique
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been widely used in scientific research due to its potent inhibitory effect on CK1δ. CK1δ is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell cycle regulation, circadian rhythm, and Wnt signaling. Dysregulation of CK1δ has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit CK1δ activity and has potential therapeutic effects on these diseases.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUASUWTMWXRAX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2882572.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)
![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)
![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)

